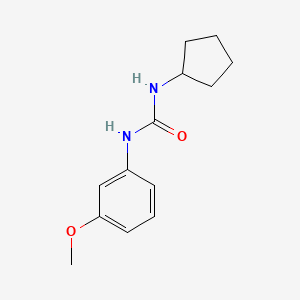![molecular formula C15H12FNO4 B5359318 {4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5359318.png)
{4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid, also known as FBA-PPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies for the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of {4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). COX-2 is an enzyme that catalyzes the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound can reduce the production of prostaglandins and other pro-inflammatory mediators. PPAR-γ is a nuclear receptor that regulates gene expression and has anti-inflammatory and neuroprotective effects. By activating PPAR-γ, this compound can modulate the expression of genes involved in inflammation and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and modulate the expression of genes involved in inflammation and neuroprotection. In vivo studies have shown that this compound can reduce pain and inflammation, improve cognitive function, and protect against neuronal damage in animal models of inflammatory and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
{4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, such as its poor solubility in water and its potential for off-target effects. These limitations can be addressed by using appropriate solvents and controls in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on {4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid. One direction is to investigate the potential therapeutic applications of this compound in human diseases, such as rheumatoid arthritis, inflammatory bowel disease, and Alzheimer's disease. Another direction is to elucidate the molecular mechanisms of this compound's anti-inflammatory and neuroprotective effects, including its interactions with COX-2 and PPAR-γ. Additionally, future studies could explore the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for drug-drug interactions and adverse effects. Finally, the development of novel formulations and delivery systems for this compound could enhance its therapeutic efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of {4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid involves the reaction of 2-fluorobenzoyl chloride with 4-aminophenol to form 4-(2-fluorobenzoylamino)phenol, which is then reacted with chloroacetic acid to obtain this compound. The purity of the compound can be improved by recrystallization from ethanol. The synthesis of this compound has been reported in several studies, and the yield and purity of the compound can vary depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
{4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1), in vitro and in vivo. This compound has also been shown to reduce pain and inflammation in animal models of arthritis, colitis, and neuropathic pain. Moreover, this compound has been reported to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-[4-[(2-fluorobenzoyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c16-13-4-2-1-3-12(13)15(20)17-10-5-7-11(8-6-10)21-9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSXAXBCPFTHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5359257.png)
![2,6-dihydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-3-yl]benzamide](/img/structure/B5359278.png)
![N-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1-(2-oxo-1-azetidinyl)cyclohexanecarboxamide](/img/structure/B5359285.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B5359292.png)

![2-(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)ethanol](/img/structure/B5359308.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5359312.png)
![3-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5359325.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide](/img/structure/B5359333.png)
![7-[3-(1H-indol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5359348.png)
![1-[(2-methylphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5359352.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5359353.png)
